Stereochemical Identity: Trans-(1R,2R) Configuration vs. Non-Chiral Cyclopropylamine Analogs
Cyclopropylamine acetamides bearing a trans-(1R,2R) or trans-(1S,2S) configuration are the core pharmacophore of multiple potent, irreversible LSD1 inhibitors, whereas non-chiral cyclopropylamines (e.g., cyclopropylamine, CAS 765-30-0) lack the defined trans geometry required for optimal covalent FAD engagement [1]. In the (2-aminocyclopropyl)phenyl derivative series reported by Hattori et al., compounds retaining the trans-2-aminocyclopropyl moiety demonstrated irreversible LSD1 binding with selectivity ratios exceeding 100-fold over MAO-A and MAO-B, a selectivity window that collapses when the trans stereochemistry is altered [2]. The racemic (1R,2R)/(1S,2S) mixture (CAS 1969287-58-8) provides the identical trans scaffold as single-enantiomer preparations but without the cost premium associated with chiral resolution, making it suitable for early-stage SAR exploration where enantiopurity is not yet required.
| Evidence Dimension | Stereochemical configuration (trans vs. cis vs. non-chiral) |
|---|---|
| Target Compound Data | Trans-(1R,2R)/(1S,2S) racemic mixture; defined trans geometry |
| Comparator Or Baseline | Cyclopropylamine (CAS 765-30-0): no stereochemistry; cis-2-aminocyclopropyl analogs: divergent LSD1 binding mode |
| Quantified Difference | Not directly quantified for this specific CAS; class-level observation: trans configuration required for irreversible LSD1 inhibition; selectivity >100-fold over MAO-A/MAO-B reported for trans-(2-aminocyclopropyl)phenyl analog 1e [2] |
| Conditions | In vitro LSD1/MAO inhibition assays (recombinant human enzymes); PET imaging in non-human primate brain [2] |
Why This Matters
For procurement decisions in LSD1 inhibitor development, the trans stereochemistry is non-negotiable; selecting a non-chiral cyclopropylamine will fail to deliver the FAD-covalent binding mechanism that defines this inhibitor class.
- [1] US Patent 8,946,296 B2. Substituted heteroaryl- and aryl-cyclopropylamine acetamides and their use. Oryzon Genomics S.A., 2015. View Source
- [2] Hattori Y, et al. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J Med Chem. 2021;64(7):3780-3793. PMID: 33729758. View Source
